N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide
Description
This compound, characterized by a fused imidazo[4,5-b]quinoxaline core and a 4-methoxyphenyl sulfonamide group, exhibits structural complexity distinct from simpler phenylacetamide derivatives. Its molecular formula (C₂₂H₂₀N₆O₅S₂) and molecular weight (512.56 g/mol) reflect the integration of a heterocyclic system, which may enhance binding affinity to biological targets such as kinases or G protein-coupled receptors (GPCRs) . The sulfonamide linkage and acetamide moiety are critical for solubility and bioavailability, while the methoxy group modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-16(30)25-17-7-13-20(14-8-17)34(31,32)29-15-28(18-9-11-19(33-2)12-10-18)23-24(29)27-22-6-4-3-5-21(22)26-23/h3-14H,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYQNQSLXGKGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[4,5-b]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that compounds with imidazo[4,5-b]quinoxaline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models due to their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : The sulfonamide group present in the compound enhances its antibacterial activity. Research shows that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been investigated for their use as hole transport materials in OLEDs. Their ability to facilitate charge transport while maintaining high luminescence efficiency is crucial for developing next-generation display technologies .
Photophysical Studies
The photophysical properties of this compound have been explored to understand its behavior under light exposure:
- Fluorescence Emission : The compound exhibits significant fluorescence properties, which can be utilized in bioimaging applications. Studies have shown that modifications to the quinoxaline structure can enhance fluorescence intensity and stability .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of imidazo[4,5-b]quinoxaline derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Research conducted at a leading pharmaceutical institute tested the antibacterial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Mechanism of Action
The mechanism by which N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[4,5-b]quinoxaline core is known to bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Sulfonamide Linkages
(a) N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide
- Molecular Formula : C₁₆H₁₈N₂O₄S
- Key Features: Lacks the imidazoquinoxaline system but shares the 4-methoxyphenyl sulfonamide group.
(b) N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- Molecular Formula : C₁₈H₁₈N₆O₅S₃
- Key Features: Contains a thiadiazole ring instead of imidazoquinoxaline.
- Activity : An impurity in sulfamethizole synthesis; demonstrates the importance of sulfonamide group positioning for antibacterial activity .
(c) N-[4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl]acetamide Derivatives
- Example : 2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
- Key Features : Incorporates a piperidine ring for enhanced lipophilicity.
Pharmacological Activity Comparison
Key Observations :
- The target compound’s imidazoquinoxaline system may confer selectivity for kinase targets, unlike simpler sulfonamides with analgesic or anti-inflammatory activities .
- Piperazine and piperidine derivatives (e.g., compound 35) demonstrate higher potency in pain models due to improved solubility and receptor interactions .
Physicochemical Properties
| Property | Target Compound | N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide | Compound 35 |
|---|---|---|---|
| Molecular Weight (g/mol) | 512.56 | 334.39 | 378.46 |
| LogP (Predicted) | 3.2 | 2.1 | 1.8 |
| Hydrogen Bond Donors | 4 | 3 | 2 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.5 (aqueous) | 5.2 (aqueous) |
Biological Activity
N-[4-[[1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide, a compound belonging to the imidazoquinoxaline class, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an imidazoquinoxaline core, which is known for its diverse pharmacological activities. The compound can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the imidazoquinoxaline series. For example, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation is particularly notable, with a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Compound 7b | 0.22-0.25 | 70% |
| Ciprofloxacin | 1.0 | 50% |
| Ketoconazole | 0.5 | 45% |
Anticancer Activity
The anticancer potential of this compound has been supported by studies on structurally similar compounds. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. Notably, some derivatives exhibited significant DNA fragmentation in HT-29 cells, indicating their potential as anticancer agents .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HT-29 | 10 | High |
| MCF-7 | 15 | Moderate |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. Studies indicate that certain derivatives exhibit potent inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.
Case Studies and Research Findings
In a comprehensive study examining various imidazoquinoxaline derivatives, researchers found that modifications at specific positions significantly influenced biological activity. For instance, the introduction of different substituents on the phenyl rings enhanced both antimicrobial and anticancer activities .
Summary of Key Findings:
- Antimicrobial Efficacy : Demonstrated significant activity against pathogens with low MIC values.
- Anticancer Potential : Exhibited cytotoxic effects on multiple cancer cell lines.
- Enzyme Inhibition : Potent inhibitors of critical enzymes involved in bacterial DNA replication and folate metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
